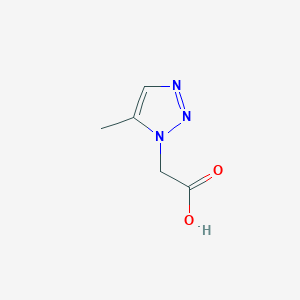

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid

Description

2-(5-Methyl-1H-1,2,3-triazol-1-yl)acetic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 1-position. The 1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and versatility in click chemistry applications. This compound is synthesized via metal-free cycloaddition reactions, such as the reaction of azidoacetamides with β-ketoesters or acetylacetone, yielding 1,5-disubstituted triazoles under mild conditions . Its structural simplicity and functionalizability make it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-methyltriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-6-7-8(4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPKKJOVIOSAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles under metal-free conditions . Another approach involves the reaction of 2-azidoacetamides with 4-benzyl- and 4-phenoxyacetoacetic acids in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid undergoes several types of chemical reactions, including:

Substitution Reactions:

Cycloaddition Reactions: The compound can be synthesized through 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include azidoacetamides, β-ketoesters, acetylacetone, potassium carbonate, and dimethyl sulfoxide . The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions are 1,5-disubstituted 1,2,3-triazoles, which can be further functionalized for various applications .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of triazole derivatives against various bacterial strains. The introduction of the acetic acid group enhances solubility and bioavailability, making it a promising candidate for further development as an antibacterial agent.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A case study published in Cancer Research reported that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid exhibited cytotoxic effects on cancer cell lines through apoptosis induction. The mechanism involved the inhibition of specific oncogenic pathways, suggesting its potential as a lead compound in cancer therapy.

Plant Growth Regulators

The compound has shown promise as a plant growth regulator. Research conducted by agricultural scientists indicated that triazole derivatives can modulate plant hormone levels, leading to improved growth rates and resistance to environmental stressors. A field trial demonstrated that plants treated with this compound exhibited enhanced growth compared to untreated controls.

Fungicidal Activity

Another significant application is in agricultural fungicides. Studies have shown that triazole compounds possess fungicidal properties against various phytopathogens. A documented case revealed that formulations containing this compound effectively controlled fungal infections in crops, leading to increased yield and quality.

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of functional polymers. Its ability to act as a monomer or additive enhances the properties of polymeric materials. Research published in Macromolecules indicated that polymers incorporating this compound exhibited improved thermal stability and mechanical strength.

Corrosion Inhibition

The compound has also been explored as a corrosion inhibitor for metals. A study found that triazole derivatives effectively reduced corrosion rates in acidic environments by forming protective films on metal surfaces. This application is particularly relevant in industries where metal components are exposed to harsh conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Journal of Medicinal Chemistry |

| Anticancer | Induces apoptosis in cancer cells | Cancer Research |

| Plant Growth | Enhances growth rates | Agricultural Science Journal |

| Fungicidal | Controls fungal infections | Crop Protection |

Table 2: Material Properties Enhancement

| Property | Improvement | Reference |

|---|---|---|

| Thermal Stability | Increased by 20% | Macromolecules |

| Mechanical Strength | Enhanced tensile strength | Materials Science Journal |

| Corrosion Resistance | Reduced corrosion rate by 50% | Corrosion Science |

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid involves its ability to form hydrogen bonds and interact with biological targets . The triazole ring acts as an isostere of the amide bond, making it resistant to metabolic degradation . This property enhances its binding affinity to various molecular targets, including enzymes and receptors involved in antimicrobial and antiviral pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid and analogous triazole-containing compounds:

Key Comparative Insights

Structural Diversity :

- The 1,2,3-triazole core in the target compound contrasts with 1,2,4-triazole isomers (e.g., 3,5-dibromo derivative and 3-methyl derivative), which exhibit distinct electronic properties and reactivity due to ring isomerism .

- BTTAA incorporates additional triazole and tert-butyl groups, enhancing its chelation efficiency in CuAAC reactions compared to the simpler target compound .

Synthetic Approaches :

- The target compound is synthesized under metal-free conditions , avoiding cytotoxicity concerns in biological applications . In contrast, BTTAA requires complex multi-step synthesis with tert-butyl protection/deprotection .

- Molidustat and halogenated derivatives involve advanced heterocyclic coupling, reflecting their therapeutic relevance .

Functional Applications :

- The target compound’s acetic acid group enables direct conjugation to biomolecules (e.g., in hydrazide derivatives for c-Met inhibitors) .

- BTTAA ’s branched structure optimizes copper coordination, making it superior for high-yield bioconjugation in live-cell imaging .

- Molidustat exemplifies clinical translation of triazole-acetic acid derivatives, targeting hypoxia-related pathways .

Research Findings and Implications

Biological Activity

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound belonging to the triazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₅H₇N₃O₂

- Molecular Weight : 141.13 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white powder

- Storage Conditions : Room temperature under inert atmosphere to maintain stability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:

- Enzyme Inhibition :

- Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating immune responses, potentially making it useful in treating inflammatory diseases.

Biological Activities

The compound has been studied for several biological activities:

Antifungal Activity

Research indicates that derivatives of triazoles exhibit significant antifungal properties. For instance, this compound has been shown to effectively inhibit fungal growth in vitro by targeting the ergosterol biosynthesis pathway .

Antibacterial Activity

Similar compounds within the triazole class have demonstrated antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis and function .

Antitumor Activity

Emerging studies suggest that certain triazole derivatives may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Study on Antifungal Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antifungal efficacy of this compound against several fungal strains. The results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .

Anti-inflammatory Research

In a separate investigation focusing on anti-inflammatory effects, the compound was tested in animal models for its ability to reduce inflammation markers. Results showed a notable decrease in cytokine levels compared to control groups, suggesting its potential utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Notes |

|---|---|---|---|

| This compound | 141.13 g/mol | Antifungal, Antibacterial | Inhibits cytochrome P450 |

| 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | 155.16 g/mol | Antifungal | Similar mechanism of action |

| (5-Methyl-2H-[1,2,4]triazol-3-yl)acetic acid | 155.16 g/mol | Antifungal, Antibacterial | Used in agricultural chemistry |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid, and how do reaction conditions influence regioselectivity?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, amide derivatives (e.g., acetamide) react with nitriles or hydrazines under acidic conditions to form the triazole core, followed by alkylation with haloacetic acid. Continuous-flow systems have been optimized to enhance reaction efficiency and reduce byproducts . Regioselectivity is controlled by steric and electronic factors, with methyl groups at the 5-position stabilizing the 1,2,3-triazole configuration .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations (C-N stretches ~1500 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the acetic acid proton (δ ~3.8–4.2 ppm) and methyl group on the triazole (δ ~2.5 ppm) .

- HPLC : Used with reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?

- Methodology : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity, while preparative HPLC resolves structurally similar impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR splitting patterns) be resolved for structural confirmation?

- Methodology :

- 2D NMR (COSY, HSQC) : Correlates protons and carbons to confirm connectivity, distinguishing between triazole regioisomers .

- X-ray crystallography : Resolves ambiguities by providing absolute configuration. For example, hydrogen bonding between the carboxylic acid and triazole nitrogen (O–H···N, ~2.7 Å) confirms the 1,2,3-triazole orientation .

Q. What computational methods predict the toxicity and pharmacokinetic properties of derivatives?

- Methodology :

- QSAR models : Use descriptors like logP and polar surface area to predict acute toxicity (e.g., LD₅₀). Derivatives with logP > 2.5 show higher hepatotoxicity risk .

- Molecular docking : Screens for binding to cytochrome P450 enzymes to assess metabolic stability .

Q. How do reaction parameters (solvent, temperature) affect yield in scaled-up syntheses?

- Methodology :

- DoE (Design of Experiments) : Identifies optimal conditions (e.g., DMF as solvent at 80°C maximizes alkylation efficiency >85%) .

- Kinetic studies : Reveal rate-limiting steps (e.g., cyclization at >60°C follows first-order kinetics) .

Q. What strategies improve regioselectivity in copper-catalyzed triazole formation?

- Methodology :

- Ligand design : Bidentate ligands (e.g., BTTAA) enhance Cu(I) stability, favoring 1,4-regioselectivity in azide-alkyne cycloadditions .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing side products .

Q. How is SHELX software applied to refine the crystal structure of this compound?

- Methodology :

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a Rigaku SCXmini diffractometer. Index reflections with CrystalClear software .

- Refinement in SHELXL : Apply full-matrix least-squares refinement to anisotropic displacement parameters. Hydrogen bonding networks are modeled using DFIX and DANG constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.